molecular formula C13H14O2 B1426348 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid CAS No. 1248314-77-3

3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid

Cat. No. B1426348
M. Wt: 202.25 g/mol
InChI Key: WVRLFWFGLWUZBD-UHFFFAOYSA-N
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Description

The compound “3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid” belongs to a class of organic compounds known as spirocyclic compounds . Spirocyclic compounds are characterized by two or more rings that share a single atom . In this case, the compound has a cyclopropane ring (a three-membered ring) and a naphthalene ring (a two-ring system with five double bonds) that share a single carbon atom .


Molecular Structure Analysis

The molecular structure of “3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid” can be deduced from its name. The “3’,4’-dihydro” indicates that the compound has two additional hydrogen atoms compared to the parent naphthalene structure . The “2’H-spiro[cyclopropane-1,1’-naphthalene]” indicates that the compound is a spirocyclic compound with a cyclopropane ring and a naphthalene ring sharing a single carbon atom . The “3-carboxylic acid” indicates that the compound has a carboxylic acid functional group at the 3-position .


Chemical Reactions Analysis

The chemical reactions of “3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid” would likely be influenced by the presence of the carboxylic acid functional group . Carboxylic acids are acidic and can undergo a variety of reactions, including esterification, amide formation, and decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid” would be influenced by its molecular structure . The presence of the carboxylic acid functional group would likely make the compound polar and capable of forming hydrogen bonds . The spirocyclic structure could also influence the compound’s physical properties, such as its melting point and solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches : A study by Arrault et al. (2001) in Helvetica Chimica Acta describes a one-step synthesis process for compounds related to 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid, demonstrating their potential for efficient synthesis in chemical research (Arrault et al., 2001).

  • Structural Analysis and Reactivity : The structural analysis of similar spiro compounds and their reactivity were explored, as reported by Yong et al. (2007) in Tetrahedron, which can provide insights into the properties and potential applications of 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid (Yong et al., 2007).

Biological Activity

  • Antitumor and Antimonoamineoxidase Activities : Research by Markosyan et al. (2020) indicates that derivatives of spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate, which are structurally similar to 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid, possess antitumor and antimonoamineoxidase activities (Markosyan et al., 2020).

  • Anticonvulsant and Antibacterial Properties : Further research by Grigoryan et al. (2017) highlights the anticonvulsant, antidepressant, and antibacterial properties of derivatives of 4’-amino-5’,8’-dimethyl-1’ H -spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylic acid, a compound related to 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid (Grigoryan et al., 2017).

Future Directions

The study of spirocyclic compounds is an active area of research in organic chemistry . These compounds are found in a variety of natural products and pharmaceuticals, and their unique structures present interesting challenges for synthetic chemists . Future research on “3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid” and similar compounds could lead to the development of new synthetic methods and potentially useful bioactive compounds .

properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-12(15)11-8-13(11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6,11H,3,5,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRLFWFGLWUZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid

CAS RN

1248314-77-3
Record name 3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid
Reactant of Route 2
3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid
Reactant of Route 3
3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid
Reactant of Route 4
3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid
Reactant of Route 5
3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid
Reactant of Route 6
3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid

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